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Compound of Interest

Compound Name: AF 555 azide

Cat. No.: B12377213 Get Quote

Welcome to the technical support center for AF 555 azide. This resource is designed to help

researchers, scientists, and drug development professionals troubleshoot and prevent

photobleaching of Alexa Fluor 555 (AF 555) azide during fluorescence microscopy

experiments.

Frequently Asked Questions (FAQs)
Q1: What is AF 555 azide and why is it used in microscopy?

A1: AF 555 azide is a fluorescent probe that belongs to the Alexa Fluor family of dyes. The

"555" indicates its approximate excitation maximum in nanometers, and the "azide" is a

functional group that allows the dye to be easily attached to other molecules through a process

called "click chemistry".[1][2] In microscopy, AF 555 azide is used to fluorescently label and

visualize specific molecules or structures within cells or tissues. It is known for its high

brightness, photostability, and water solubility.[2][3]

Q2: What is photobleaching and why is it a problem when imaging AF 555 azide?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like AF 555,

upon exposure to excitation light.[4][5] This process leads to a permanent loss of the

fluorescent signal, causing the sample to dim over time during an imaging experiment. For

researchers using AF 555 azide, photobleaching can compromise the quality of images, limit

the duration of time-lapse experiments, and affect the accuracy of quantitative analyses.[4][5]
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Q3: How photostable is AF 555 compared to other common fluorophores?

A3: AF 555 is known for its relatively high photostability compared to other dyes with similar

spectral properties, such as Cy3.[6][7] However, like all fluorophores, it is still susceptible to

photobleaching under intense or prolonged illumination. The Alexa Fluor dye series, in general,

offers enhanced photostability, allowing for more time to capture images.[7][8]

Q4: Can the choice of imaging buffer affect the photostability of AF 555?

A4: Yes, the composition of the imaging buffer can significantly impact the photostability of AF

555. For instance, some imaging buffers formulated for super-resolution microscopy, like

STORM, have been shown to work well with AF 555.[9][10] The presence of oxygen

scavengers and triplet state quenchers in the buffer can help reduce photobleaching.[11]

Troubleshooting Guides
This section provides solutions to common problems encountered during the use of AF 555
azide in microscopy.

Problem 1: My AF 555 signal is fading very quickly during image acquisition.

Possible Cause: Excessive excitation light intensity.

Solution: Reduce the laser power or lamp intensity to the lowest level that still provides a

sufficient signal-to-noise ratio. Use neutral density filters to attenuate the light without

changing its spectral properties.[12]

Possible Cause: Prolonged exposure to the excitation light.

Solution: Minimize the exposure time for each image. For time-lapse experiments,

increase the interval between acquisitions. Use a shutter to block the light path when not

actively acquiring an image.[12][13]

Possible Cause: Absence of an antifade reagent.

Solution: Mount your sample in a commercially available antifade mounting medium or

add an antifade reagent to your imaging buffer. These reagents work by scavenging

reactive oxygen species that contribute to photobleaching.[14]
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Problem 2: I am seeing high background fluorescence in my images.

Possible Cause: Unbound AF 555 azide in the sample.

Solution: Ensure that the post-labeling washing steps are thorough to remove any

unreacted dye. Follow the recommended washing protocol for your specific "click"

chemistry reaction.

Possible Cause: The antifade reagent is causing autofluorescence.

Solution: Some antifade reagents can contribute to background fluorescence. Test

different types of antifade reagents to find one that is optimal for your experimental

conditions and has low intrinsic fluorescence.

Problem 3: My live-cell imaging experiment is showing signs of phototoxicity.

Possible Cause: High-intensity light and prolonged exposure are damaging the cells.

Phototoxicity is often linked to the same factors that cause photobleaching.[15]

Solution: In addition to reducing light intensity and exposure time, consider using a live-cell

compatible antifade reagent. These reagents can help reduce phototoxicity by scavenging

free radicals.[15] Also, ensure your imaging buffer is optimized for live-cell health.

Quantitative Data on Photostability
The photostability of a fluorophore can be quantified by its photobleaching quantum yield

(Φ_b_), which is the probability that an excited fluorophore will be photobleached. A lower

Φ_b_ indicates higher photostability. The photobleaching half-life (the time it takes for the

fluorescence intensity to decrease by 50%) is another common metric.
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Fluorophore Antifade Reagent
Photobleaching
Lifetime (s) in live
cells

Notes

AF 555 - 23.6
Measured in live

COS7 cells.

PF555 - 314.4
A more photostable

alternative to AF555.

JFX549 - 9.1

TMR - 5.6

Data adapted from a study on live-cell imaging of Halo-EGFR.[16]

Experimental Protocols
Protocol 1: General Workflow for Staining and Imaging with AF 555 Azide using Click

Chemistry

This protocol provides a general outline for labeling a target molecule with AF 555 azide via a

copper-catalyzed click reaction and subsequent imaging.

Introduce the Alkyne Handle: Introduce an alkyne-modified substrate to your biological

sample (e.g., through metabolic labeling with an alkyne-containing amino acid or sugar).

Fix and Permeabilize (for fixed-cell imaging):

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Click Reaction:
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Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A

typical reaction cocktail includes the AF 555 azide, a copper(II) sulfate solution, and a

reducing agent.[17][18][19]

Incubate the sample with the reaction cocktail for 30 minutes at room temperature,

protected from light.

Washing:

Wash the sample three times with PBS to remove unreacted components.

Mounting:

Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g.,

ProLong™ Gold or VECTASHIELD®).

Imaging:

Image the sample using a fluorescence microscope with appropriate filters for AF 555

(Excitation/Emission: ~555/565 nm).

Use the lowest possible excitation power and exposure time to minimize photobleaching.

Protocol 2: Preparing an n-Propyl Gallate (NPG) Antifade Mounting Medium

This is a recipe for a commonly used homemade antifade mounting medium.

Prepare a 10X PBS stock solution.

Prepare a 20% (w/v) n-propyl gallate stock solution in dimethyl sulfoxide (DMSO).

Mix the following:

1 part 10X PBS

9 parts glycerol

Slowly add 0.1 part of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture

while stirring rapidly.
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Store the final mounting medium at -20°C in the dark.
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Caption: Troubleshooting workflow for photobleaching.
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Caption: Experimental workflow for AF 555 azide labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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